molecular formula C15H14N2O2 B11695100 3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline

3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline

Katalognummer: B11695100
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: RYSDSTOCXZQMJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This compound features a 3,5-dimethylphenyl group and a 4-nitrophenyl group attached to the imine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction would involve 3,5-dimethylaniline and 4-nitrobenzaldehyde under acidic or basic conditions to form the imine.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology and Medicine

In biology and medicine, compounds with imine groups are often explored for their potential biological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their aromatic nature and potential for various chemical modifications.

Wirkmechanismus

The mechanism of action of (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The nitro and imine groups can participate in various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE
  • (E)-N-(3,5-DIMETHYLPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE

Uniqueness

(E)-N-(3,5-DIMETHYLPHENYL)-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of both the 3,5-dimethylphenyl and 4-nitrophenyl groups. These groups can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C15H14N2O2

Molekulargewicht

254.28 g/mol

IUPAC-Name

N-(3,5-dimethylphenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C15H14N2O2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15(6-4-13)17(18)19/h3-10H,1-2H3

InChI-Schlüssel

RYSDSTOCXZQMJL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.